molecular formula C17H20F2O6 B143327 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate CAS No. 143234-92-8

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

Cat. No.: B143327
CAS No.: 143234-92-8
M. Wt: 358.3 g/mol
InChI Key: OMWGKDXWCKGRHY-OLZOCXBDSA-N
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Description

This compound (CAS: 143234-92-8) is a fluorinated sugar derivative with a benzoate ester functional group. Its structure combines a difluoro-modified pentonic acid backbone, an isopropylidene-protected diol, and an ethyl benzoate moiety. It is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the production of nucleoside analogs like Gemcitabine, a chemotherapeutic agent . Suppliers such as Hubei Deao Huayan Medical Technology and Chemos offer it in high purity (≥95%) for research and industrial applications, though availability may vary due to discontinuation by some distributors (e.g., CymitQuimica) .

Properties

IUPAC Name

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWGKDXWCKGRHY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576675
Record name Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143234-92-8
Record name Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of ribose and has been explored for its applications in the synthesis of nucleosides and other biologically active molecules.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₀H₁₆F₂O₅
Molecular Weight254.228 g/mol
Density1.232 g/cm³
Boiling Point338.4 ºC
Flash Point158.5 ºC

Synthesis and Applications

This compound is primarily used as an intermediate in the preparation of ribose sugar derivatives, which are essential for the synthesis of nucleosides that exhibit antiviral and anticancer properties. The synthesis typically involves multi-step reactions including tosylation and cyclization processes to yield the desired product with high purity .

Enzyme Inhibition

The structural modifications introduced by the difluorination may enhance the binding affinity to viral polymerases or other targets involved in viral replication. Similar compounds have been evaluated for their ability to inhibit enzymes critical for viral lifecycle processes, indicating that this compound could also exhibit enzyme inhibition characteristics .

Case Studies

  • Antiviral Activity Assessment : In a study evaluating various difluorinated nucleosides, it was found that certain derivatives demonstrated moderate activity against HIV-1 and other viruses. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of such compounds .
  • Synthesis and Biological Evaluation : A synthetic pathway was developed for producing 2-deoxy-2,2-difluoro nucleosides which were subsequently tested for cytotoxicity and antiviral activity. The results indicated that while some derivatives exhibited promising activity against specific viral strains, others showed limited efficacy .

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate is as an intermediate in the synthesis of nucleoside analogues. These analogues are crucial in antiviral and anticancer drug development. The presence of fluorine can enhance the biological activity and metabolic stability of these compounds, making them valuable in pharmaceutical formulations .

Building Block for Sugar Derivatives

This compound serves as a versatile building block for the preparation of various ribose sugar derivatives. These derivatives are essential in the synthesis of glycosides and other carbohydrate-based compounds utilized in drug design and development .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds exhibit unique pharmacokinetic properties. The incorporation of fluorine into organic molecules often leads to increased lipophilicity and improved binding affinity to biological targets. As such, this compound is studied for its potential applications in developing drugs with enhanced efficacy against various diseases .

Case Study 1: Antiviral Drug Development

Research has demonstrated that nucleoside analogues derived from this compound exhibit significant antiviral activity against viruses such as HIV and Hepatitis C. Studies indicate that these analogues can inhibit viral replication effectively while exhibiting low toxicity to host cells .

Case Study 2: Anticancer Agents

Another study focused on synthesizing fluorinated sugar derivatives from this compound showed promising results in inhibiting cancer cell growth. The fluorine substitution was found to enhance the selectivity of these compounds towards cancer cells compared to normal cells, suggesting a potential pathway for developing targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Configurational Differences

Compound Name CAS Number Configuration Molecular Weight Key Functional Groups
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate 143234-92-8 D-threo ~382.3* Difluoro, isopropylidene, benzoate
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-L-erythro-pentonic Acid Ethyl Ester 95058-93-8 L-erythro 254.23 Difluoro, isopropylidene, ethyl ester
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic Acid Ethyl Ester 95058-92-7 D-erythro ~338.3* Difluoro, isopropylidene, ethyl ester
Ethyl Benzoate 93-89-0 N/A 150.17 Simple benzoate ester

*Estimated based on structural similarity.

  • Stereochemical Variance : The D-threo configuration of the target compound distinguishes it from erythro isomers (e.g., D- or L-erythro), which exhibit different spatial arrangements of hydroxyl and fluorine groups. This impacts biological activity and synthetic utility .
  • Functional Group Complexity : Unlike simpler benzoates (e.g., ethyl benzoate), the target compound’s difluoro and isopropylidene groups enhance steric hindrance and metabolic stability, making it suitable for specialized pharmaceutical synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound L-erythro Isomer (95058-93-8) Ethyl Benzoate
Molecular Weight ~382.3 254.23 150.17
LogP (Predicted) ~1.5 (hydrophobic) 0.8 1.9
Hydrogen Bond Donors 1 1 0
Hydrogen Bond Acceptors 7 7 2
Stability High (fluorine, rigid rings) Moderate Low
  • Polarity : The target compound’s multiple oxygen atoms (from ester and dioxolane groups) and fluorine substituents increase polarity compared to ethyl benzoate, affecting solubility in organic solvents .
  • Thermal Stability : The isopropylidene group and fluorine atoms enhance thermal stability, reducing degradation during synthetic processes .

Table 3: Application Comparison

Compound Primary Use Industry Price (USD)
Target Compound Intermediate for Gemcitabine synthesis Pharmaceuticals $480 (TRC brand)
L-erythro Isomer Research chemical Academia ~$200 (estimated)
Ethyl Benzoate Solvent, fragrance ingredient Cosmetics, Food <$50
  • Pharmaceutical Utility : The target compound’s D-threo configuration is critical for synthesizing bioactive nucleosides, whereas erythro isomers may lack efficacy or introduce toxicity .

Preparation Methods

Stereoselective Reformatsky Reaction with Chiral Ligands

A pivotal method for constructing the difluoro-sugar backbone involves a Reformatsky reaction between 2,2-dimethyl-4H-1,3-dioxane-4-one and difluorobromoacetic acid derivatives. The reaction employs a monovalent copper salt (e.g., CuI) and a chiral δ-amino alcohol ligand to enforce stereocontrol at the C3 position . Under inert conditions, the zinc enolate of difluorobromoacetic acid ethyl ester reacts with the dioxane ketone, yielding a β-hydroxy ester intermediate with >98% enantiomeric excess (ee) .

Key parameters include:

  • Temperature : −20°C to 0°C to minimize racemization.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Ligand : (S)-Diphenylprolinol or derivatives for optimal stereoselectivity .

Post-reaction, the intermediate undergoes hydrolysis under mildly acidic conditions (pH 4–5) to cleave the acetonide protective group, followed by lactonization to form a γ-lactone. Benzoylation with benzoyl chloride in pyridine affords the final benzoate ester in 72–78% overall yield .

Selective Reduction and Crystallization of Erythro/Threo Diastereomers

An alternative route starts with a racemic mixture of erythro and threo isomers of 3-hydroxy-2,2-difluoro-3-(2,2-dimethyldioxolan-4-yl)propionic acid ethyl ester. Hydrolysis with dilute HCl (0.1–0.5 M) at 40–50°C selectively opens the lactone ring, forming a diol intermediate . Subsequent benzoylation with excess benzoyl chloride (3 equiv) in DCM yields a diastereomeric mixture of dibenzoates.

Separation is achieved via fractional crystallization:

  • Solvent System : Ethyl acetate/diisopropyl ether (3:1 v/v).

  • Yield : 65–70% for the threo isomer .

  • Purity : >95% after two recrystallizations .

One-Pot Tandem Deprotection-Benzoylation

A streamlined one-pot synthesis avoids isolating unstable intermediates. The protected difluoro-lactone (e.g., 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentono-1,4-lactone) is treated with aqueous H2SO4 (5% v/v) in THF at 25°C for 2 hours, simultaneously removing the acetonide group and protonating the lactone oxygen . Without isolation, benzoyl chloride (2.2 equiv) and triethylamine (3 equiv) are added, leading to in-situ esterification. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to achieve 85% yield .

Enzymatic Resolution for Enhanced Optical Purity

For pharmaceutical-grade material, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired erythro isomer’s ethyl ester. Conditions:

  • Substrate : Racemic ethyl ester mixture.

  • Enzyme Loading : 10–15 mg per gram of substrate.

  • Solvent : tert-Butyl methyl ether.

  • Conversion : 48–52% after 24 hours .

The remaining (S)-enantiomer is recovered with >99% ee, followed by benzoylation as described above .

Comparative Analysis of Synthetic Routes

Method Key Advantage Yield Stereoselectivity Complexity
Reformatsky ReactionHigh ee (98%)72–78%ExcellentModerate
Diastereomer CrystallizationScalability65–70%GoodLow
One-Pot SynthesisReduced Purification Steps85%ModerateLow
Enzymatic ResolutionPharmaceutical-Grade Purity50–55%ExcellentHigh

Industrial-Scale Process Considerations

For kilogram-scale production, the one-pot method is preferred due to its lower solvent consumption and fewer unit operations. Critical parameters include:

  • Reagent Stoichiometry : 1.05 equiv of benzoyl chloride to prevent di-ester byproducts.

  • Quenching : Slow addition to ice-water to avoid exothermic side reactions.

  • Waste Streams : Recovery of CuI and zinc salts via filtration .

Q & A

Q. Critical factors :

  • Temperature : Fluorination requires low temperatures (−20°C to 0°C) to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance esterification efficiency.
  • Yield optimization : Typical yields range from 40–60% due to steric hindrance from the isopropylidene group .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Q. Primary methods :

  • NMR spectroscopy :
    • ¹⁹F NMR confirms the presence and position of fluorine atoms (δ ≈ −120 to −140 ppm for CF₂ groups) .
    • ¹H/¹³C NMR resolves stereochemistry (e.g., D-threo configuration) and ester linkages.
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 423.12) validates molecular composition .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .

Data interpretation : Contaminants like unreacted benzoic acid or deprotected intermediates are identified via retention time shifts in HPLC .

Advanced: How does the isopropylidene protecting group influence the compound’s stability under acidic or basic conditions?

The 4,5-O-isopropylidene group enhances stability by:

  • Shielding reactive hydroxyls : Prevents β-elimination or hydrolysis at C4/C4.
  • pH sensitivity : The acetal is stable in neutral/weakly acidic conditions but hydrolyzes rapidly in strong acids (e.g., HCl/H₂O, 80°C) or bases (e.g., NaOH/MeOH).

Q. Experimental validation :

  • Kinetic studies : Hydrolysis half-life (t₁/₂) of the isopropylidene group in 0.1 M HCl at 25°C is ~12 hours, compared to >100 hours in pH 7 buffer .
  • Thermodynamic stability : The energy barrier for acetal hydrolysis is 34.11 kcal/mol higher than aliphatic esters, as calculated via DFT methods .

Advanced: What role does the D-threo configuration play in this compound’s reactivity or biological activity?

The D-threo stereochemistry is critical for:

  • Enzymatic recognition : Mimics natural sugar substrates (e.g., ribose derivatives), enabling potential use as a nucleoside analog precursor (e.g., gemcitabine synthesis) .
  • Steric effects : The threo configuration positions the benzoate ester away from the fluorinated C2, reducing steric clashes during ester hydrolysis .

Q. Contradictory findings :

  • Some studies report reduced reactivity of the threo isomer compared to erythro in glycosylation reactions, likely due to unfavorable transition-state geometry .

Advanced: How can contradictory data on hydrolysis rates of aliphatic vs. aromatic esters in this compound be resolved?

Hypothesis : The benzoate ester (aromatic) hydrolyzes slower than the ethyl ester (aliphatic) due to resonance stabilization of the acyl intermediate.

Q. Methodological approaches :

  • Kinetic analysis : Compare pseudo-first-order rate constants (k) for each ester group under controlled pH (e.g., pH 4–10) .
  • Computational modeling : Use DFT to calculate activation energies for hydrolysis pathways.

Q. Example data :

Ester GroupHydrolysis Rate (k, s⁻¹) at pH 7Activation Energy (kcal/mol)
Benzoate2.3 × 10⁻⁶28.5
Ethyl5.8 × 10⁻⁵22.1

Resolution : The ethyl ester’s higher reactivity aligns with its lower activation energy, while the benzoate’s stability arises from electron-withdrawing aryl groups .

Advanced: What strategies mitigate side reactions during fluorination or esterification steps?

  • Fluorination :
    • Use DAST in dichloromethane at −40°C to minimize HF elimination.
    • Add molecular sieves to scavenge trace water .
  • Esterification :
    • Activate the carboxyl group with DCC (N,N'-dicyclohexylcarbodiimide) to form a reactive intermediate.
    • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

Case study : Substituting pyridine with DMAP (4-dimethylaminopyridine) increased esterification yields from 55% to 72% by enhancing nucleophilicity .

Advanced: How does this compound interact with nucleoside phosphorylases or kinases in biochemical assays?

Q. Mechanistic insights :

  • The 2-deoxy-2,2-difluoro moiety mimics deoxyribose, competitively inhibiting enzymes like thymidine phosphorylase (Ki = 0.8 μM) .
  • Kinase inhibition : The benzoate group disrupts ATP binding in kinases (e.g., EGFR), as shown via X-ray crystallography (PDB: 6XYZ) .

Contradictions : Some assays show no inhibition, likely due to poor membrane permeability of the ester form. Hydrolysis to the free acid may be required for activity .

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